molecular formula C15H12 B076509 1-METHYL-2-PHENYLETHYNYL-BENZENE CAS No. 14309-60-5

1-METHYL-2-PHENYLETHYNYL-BENZENE

Cat. No.: B076509
CAS No.: 14309-60-5
M. Wt: 192.25 g/mol
InChI Key: RVTIFECUYDUJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-2-PHENYLETHYNYL-BENZENE is an organic compound with the molecular formula C15H12 It is a derivative of benzene, where a methyl group and a phenylethynyl group are attached to the benzene ring

Preparation Methods

1-METHYL-2-PHENYLETHYNYL-BENZENE can be synthesized through several methods. One common synthetic route involves the reaction of 2-tolylboronic acid with (bromoethynyl)benzene under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Chemical Reactions Analysis

1-METHYL-2-PHENYLETHYNYL-BENZENE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenylethynyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Scientific Research Applications

1-METHYL-2-PHENYLETHYNYL-BENZENE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-2-PHENYLETHYNYL-BENZENE involves its interaction with molecular targets, such as enzymes or receptors. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-METHYL-2-PHENYLETHYNYL-BENZENE can be compared with other similar compounds, such as:

The unique combination of the methyl and phenylethynyl groups in this compound gives it distinct chemical properties and makes it valuable for specific applications in scientific research.

Properties

IUPAC Name

1-methyl-2-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIFECUYDUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294331
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14309-60-5
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14309-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-2-PHENYLETHYNYL-BENZENE
Reactant of Route 2
Reactant of Route 2
1-METHYL-2-PHENYLETHYNYL-BENZENE
Reactant of Route 3
Reactant of Route 3
1-METHYL-2-PHENYLETHYNYL-BENZENE
Reactant of Route 4
Reactant of Route 4
1-METHYL-2-PHENYLETHYNYL-BENZENE
Reactant of Route 5
Reactant of Route 5
1-METHYL-2-PHENYLETHYNYL-BENZENE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-METHYL-2-PHENYLETHYNYL-BENZENE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.